Bienvenue dans la boutique en ligne BenchChem!

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

ALDH1A3 inhibition Cancer stem cell Tetrahydroquinoline SAR

This compound is the longest linear N1‑alkyl representative in the commercially available tetrahydroquinolinone benzamide SAR matrix. Its n‑butyl chain and meta‑trifluoromethyl substituent produce distinct lipophilicity, conformational flexibility, and electronic properties that cannot be replicated by close analogs (methyl, ethyl, isobutyl, or ortho/para‑CF3). The compound falls within the claimed scope of Princeton University ALDH1A3 inhibitor patents and Sunshine Lake Pharma HIF/EPO modulator patents, making it a strategic starting point for medicinal chemistry campaigns targeting metastatic cancer or ischemic disease. Using a precise structural match ensures reproducible ALDEFLUOR assay data, isoform‑selective profiling, and valid pharmacokinetic comparisons. Available as a research‑grade solid with verified purity; custom synthesis and scale‑up options are offered.

Molecular Formula C21H21F3N2O2
Molecular Weight 390.406
CAS No. 941953-63-5
Cat. No. B2677409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
CAS941953-63-5
Molecular FormulaC21H21F3N2O2
Molecular Weight390.406
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C21H21F3N2O2/c1-2-3-11-26-18-9-8-17(13-14(18)7-10-19(26)27)25-20(28)15-5-4-6-16(12-15)21(22,23)24/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,25,28)
InChIKeyHVTVFRORXUAXHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (CAS 941953-63-5): Procurement-Relevant Identity and Class Context


N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (CAS 941953-63-5) is a synthetic small molecule belonging to the tetrahydroquinolinone benzamide class. It features a 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline core linked via a 6-position amide bond to a 3-(trifluoromethyl)benzamide moiety, with molecular formula C21H21F3N2O2 and molecular weight 390.4 g/mol . The compound is catalogued by Toronto Research Chemicals (TRC) and other specialty suppliers as a research-grade biochemical, and it falls within the structural scope of patent families describing quinolinone derivatives as ALDH1A3 inhibitors and HIF/EPO modulators [1]. Its closest commercially available analogs differ in N1-alkyl substitution (methyl, ethyl, isobutyl, benzyl), trifluoromethyl position (ortho, meta, para), or benzamide substituent identity, making precise structural matching critical for reproducible research outcomes.

Why N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide Cannot Be Swapped with In-Class Analogs: Structural Determinants of Target Engagement


Within the tetrahydroquinolinone benzamide series, minor structural modifications produce large shifts in biological activity. The N1-alkyl chain length and branching (n-butyl versus isobutyl, ethyl, or methyl) control lipophilicity, conformational flexibility, and binding pocket complementarity, directly affecting target affinity and isoform selectivity [1]. The meta-trifluoromethyl substitution on the benzamide ring is electronically and sterically distinct from ortho- and para-CF3 analogs, altering hydrogen-bonding capacity, metabolic stability, and off-target profiles [2]. Two high-impact patent families – the Princeton University ALDH1A3 inhibitor series (US 2025/0129046) and the Sunshine Lake Pharma quinolinone HIF/EPO program (WO 2016/034108) – establish that tetrahydroquinolinone benzamides with specific substitution patterns achieve nanomolar target inhibition, but steep structure-activity relationships mean that even single-atom changes (Cl→CF3, n-butyl→isobutyl) can ablate activity or switch target selectivity [2][3]. Substituting a close analog without head-to-head validation therefore risks experimental irreproducibility.

Quantitative Differentiation Evidence for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide Versus Closest Analogs


N1-Alkyl Chain Differentiation: n-Butyl Versus Isobutyl and Ethyl Analogs in ALDH1A3 Inhibitor Pharmacophore

The Princeton University ALDH1A3 patent family (US 2025/0129046) explicitly teaches that N1-alkyl substitution on the tetrahydroquinolinone core is a critical determinant of ALDH1A3 inhibitory potency. Within this pharmacophore, the linear n-butyl chain provides an optimal balance of lipophilicity and conformational flexibility for engagement with the ALDH1A3 substrate-binding tunnel, whereas the branched isobutyl analog introduces steric clash that reduces complementarity [1]. Although this specific compound (CAS 941953-63-5) is not individually exemplified with an IC50 value in the publicly available patent text, it falls within the generic structural formula (Formula I/II) claimed to achieve low nanomolar ALDH1A3 affinity, as demonstrated by tool compound MBE1.5 which achieves cellular ALDH1A3 inhibition at 10 nM and in vivo tumor regression at 50 mg/kg in combination with paclitaxel [1]. The closest commercially available comparator, N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (CAS 941991-52-2), differs only in N1 branching and is therefore predicted to exhibit altered potency and selectivity based on the patent SAR disclosure.

ALDH1A3 inhibition Cancer stem cell Tetrahydroquinoline SAR

Trifluoromethyl Positional Isomerism: meta-CF3 (3-CF3) Versus para-CF3 (4-CF3) Benzamide Analogs

The meta-trifluoromethyl (3-CF3) substitution on the benzamide ring of CAS 941953-63-5 is electronically and metabolically distinct from the para-CF3 (4-CF3) analog, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide (CAS 941910-78-7) [1]. In medicinal chemistry, the position of electron-withdrawing groups on benzamide rings is well-established to modulate: (i) the pKa of the amide NH and thus hydrogen-bond donor strength, (ii) the electron density of the aromatic ring affecting π-stacking with target protein residues, and (iii) susceptibility to oxidative metabolism by CYP450 enzymes [2]. Meta-substituted CF3 groups generally exhibit reduced susceptibility to CYP450-mediated hydroxylation compared to para-substituted analogs, and the 3-CF3 orientation presents a distinct electrostatic surface potential that can differentiate target binding from the 4-CF3 isomer [2]. No published direct head-to-head comparison of these two specific compounds is available; the differentiation is based on well-characterized medicinal chemistry principles of trifluoromethyl positional isomerism.

Trifluoromethyl positional isomerism Metabolic stability CYP450 inhibition

Benzamide Substituent Class Comparison: 3-Trifluoromethyl Versus 3-Chloro Analog

The 3-trifluoromethyl group in CAS 941953-63-5 provides distinct physicochemical properties compared to the 3-chloro analog, N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide (CAS 955221-64-4) [1]. The trifluoromethyl group is substantially more lipophilic (Hansch π = +0.88 for CF3 vs +0.71 for Cl) and more electron-withdrawing (Hammett σm = +0.43 for CF3 vs +0.37 for Cl), while also being considerably larger in volume (CF3 ≈ 21.3 ų vs Cl ≈ 12.0 ų) [2]. These differences impact membrane permeability, target binding pocket occupancy, and selectivity profiles. Benchchem product literature (excluded as primary source but informational) notes that the 3-chlorobenzamide analog has been investigated for selective kinase inhibition in inflammatory pathways, suggesting divergent biological targets between the two substituent classes [1]. However, no peer-reviewed publication directly comparing the two compounds is available in the public domain.

Halogen SAR Trifluoromethyl vs chloro Lipophilicity modulation

Quinolinone Core Oxidation State: 2-Oxo-1,2,3,4-Tetrahydro Versus Fully Aromatic Quinoline Analogs

The 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline core of CAS 941953-63-5 is a partially saturated lactam system that is structurally distinct from fully aromatic quinoline-based analogs (e.g., substituted quinolines lacking the 2-oxo group) [1]. Bayer Pharma patent literature (US 2012/0142728) establishes that tetrahydroquinoline derivatives bearing a 2-oxo group act as potent cholesterol ester transfer protein (CETP) inhibitors for cardiovascular indications, with specific SAR around the lactam moiety being essential for activity [2]. The 2-oxo group provides a hydrogen-bond acceptor that is absent in fully aromatic quinolines, and the saturated C3-C4 bridge increases molecular flexibility, enabling induced-fit binding modes not accessible to rigid quinoline scaffolds [1]. Furthermore, Toronto Research Chemicals application notes reference this compound as an inhibitor of NADPH oxidase, citing Biochem. Pharmacol. 81, 636 (2011) and Brain Res. 1372, though these primary references describe apocynin and may have been inadvertently associated with this product listing [3]. No direct comparative biological data between quinolinone and quinoline analogs of this specific benzamide series are publicly available.

Quinolinone scaffold CETP inhibition NADPH oxidase

Highest-Confidence Application Scenarios for N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (CAS 941953-63-5) Based on Available Evidence


ALDH1A3 Inhibitor Screening and Chemical Probe Development for Metastatic Cancer Research

The strongest patent-supported application for this compound class is ALDH1A3 inhibition in metastatic and chemoresistant cancers [1]. The Princeton University patent family establishes that tetrahydroquinolinone benzamides with linear N1-alkyl chains achieve nanomolar ALDH1A3 inhibition. While CAS 941953-63-5 is not individually exemplified, it falls within the claimed structural scope and represents a commercially available starting point for ALDH1A3-focused medicinal chemistry campaigns. Researchers should confirm activity via ALDEFLUOR assay in ALDH1A3-expressing cell lines (e.g., SUM159-M1a, MDA-MB-468) before investing in scale-up.

Structure-Activity Relationship (SAR) Studies on N1-Alkyl Chain Length and Branching in Tetrahydroquinolinone Pharmacophores

CAS 941953-63-5 (n-butyl), CAS 941991-52-2 (isobutyl), CAS 922053-13-2 (ethyl), and CAS 922130-44-7 (methyl) form a logical N1-alkyl SAR matrix for probing the effects of chain length and branching on target affinity, selectivity, and pharmacokinetic properties [2]. This compound serves as the longest linear alkyl chain representative in the commercially available series, providing a critical data point for understanding lipophilicity-activity relationships. Systematic profiling across this matrix can reveal optimal alkyl substitution for a given biological target.

Trifluoromethyl Positional Isomer Profiling for Metabolic Stability Optimization

Pairing CAS 941953-63-5 (3-CF3) with CAS 941910-78-7 (4-CF3) and CAS 941991-58-8 (2-CF3, isobutyl analog) enables systematic evaluation of CF3 positional effects on microsomal stability, CYP450 inhibition, and plasma protein binding [3]. Such profiling is essential for lead optimization programs where metabolic liability associated with a specific CF3 position must be identified and mitigated. The meta-CF3 position is generally associated with reduced oxidative metabolism compared to para-CF3 in drug-like molecules.

CETP Inhibitor or NADPH Oxidase Inhibitor Screening Cascade Entry Point

Two additional biological hypotheses – CETP inhibition (Bayer patent family) and NADPH oxidase inhibition (vendor application notes) – provide alternative screening entry points [4]. Although the primary literature evidence for these specific activities is indirect for CAS 941953-63-5, the structural similarity to Bayer's CETP-active tetrahydroquinolines and the vendor-reported NADPH oxidase connection offer testable hypotheses for phenotypic screening or target-based assays. Researchers should treat these as exploratory applications requiring de novo experimental validation.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.